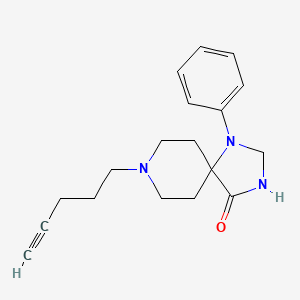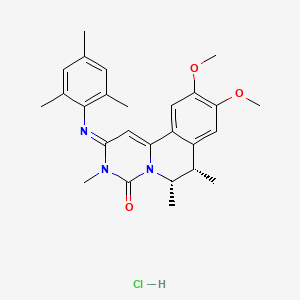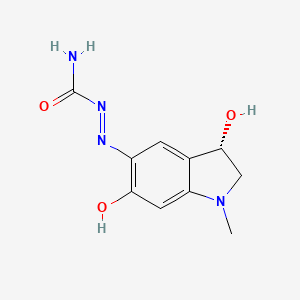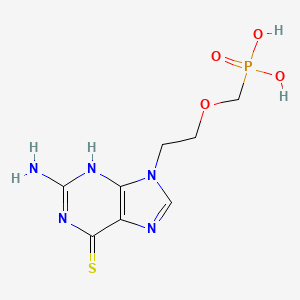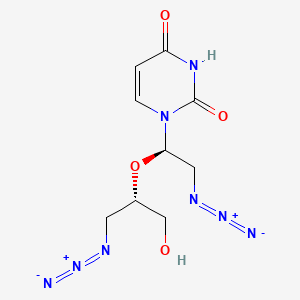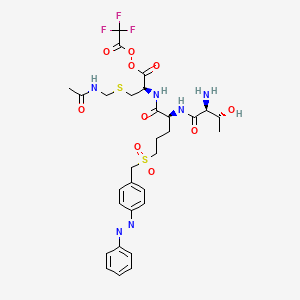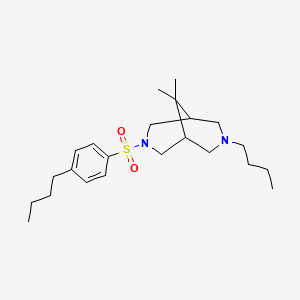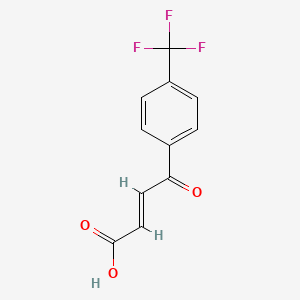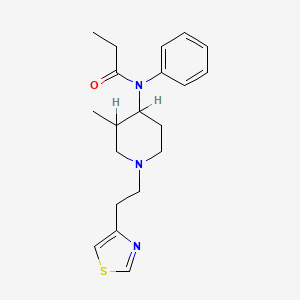
4'-Methoxy-4-methyl-7-hydroxyflavylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is a synthetic flavylium salt, a class of compounds known for their vibrant colors and photochemical properties Flavylium ions are structurally related to anthocyanins, the pigments responsible for the red, blue, and purple colors in many plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride typically involves the condensation of appropriate substituted benzaldehydes with acetophenones under acidic conditions. The reaction proceeds through the formation of a chalcone intermediate, which cyclizes to form the flavylium ion. The final product is obtained by treating the flavylium ion with hydrochloric acid to form the chloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the flavylium ion to its corresponding leuco form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Leuco flavylium forms.
Substitution: Various substituted flavylium derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical and photophysical properties of flavylium ions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized as a dye in various applications, including textiles and food coloring.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-4-methyl-7-hydroxyflavylium chloride involves its ability to undergo excited state proton transfer (ESPT). Upon light absorption, the compound transitions to an excited state, where it can transfer a proton to a nearby acceptor. This process is highly efficient and can lead to the generation of reactive species that can interact with various molecular targets, including DNA, proteins, and lipids.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-7-hydroxyflavylium chloride
- 4’,7-Dihydroxyflavylium chloride
- 4-Methoxy-7-hydroxyflavylium chloride
Comparison
4’-Methoxy-4-methyl-7-hydroxyflavylium chloride is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and photophysical properties. Compared to 4-Methyl-7-hydroxyflavylium chloride, the methoxy group at the 4’ position enhances its electron-donating ability, potentially increasing its stability and reactivity in certain reactions. Similarly, compared to 4’,7-Dihydroxyflavylium chloride, the methoxy group provides different solubility and interaction characteristics.
Propiedades
Número CAS |
83615-98-9 |
|---|---|
Fórmula molecular |
C17H15ClO3 |
Peso molecular |
302.7 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-methylchromenylium-7-ol;chloride |
InChI |
InChI=1S/C17H14O3.ClH/c1-11-9-16(12-3-6-14(19-2)7-4-12)20-17-10-13(18)5-8-15(11)17;/h3-10H,1-2H3;1H |
Clave InChI |
KPNXKMQXEHQVLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[O+]C2=C1C=CC(=C2)O)C3=CC=C(C=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


